Dimethyl (3-bromopropyl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (3-bromopropyl)propanedioate is an organic compound with the molecular formula C8H13BrO4. It is a derivative of propanedioate, featuring a bromine atom attached to a three-carbon chain, which is further connected to a propanedioate moiety. This compound is of interest in organic synthesis due to its potential reactivity and applications in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl (3-bromopropyl)propanedioate can be synthesized through the alkylation of dimethyl propanedioate with 1,3-dibromopropane. The reaction typically involves the use of a strong base such as sodium ethoxide in ethanol to generate the enolate ion of dimethyl propanedioate, which then undergoes nucleophilic substitution with 1,3-dibromopropane .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (3-bromopropyl)propanedioate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines or thiols, under suitable conditions.
Elimination Reactions: The compound can undergo elimination to form alkenes, particularly under basic conditions.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Elimination Reactions: Strong bases such as potassium tert-butoxide in tert-butanol are often used.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively, are employed.
Major Products
Nucleophilic Substitution: Products include substituted propanedioates with various functional groups replacing the bromine atom.
Elimination Reactions: Alkenes are the primary products.
Hydrolysis: The major products are dimethyl propanedioate and 3-bromopropanoic acid.
Scientific Research Applications
Dimethyl (3-bromopropyl)propanedioate has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.
Material Science: It is employed in the preparation of functionalized polymers and materials with specific properties.
Biological Studies: The compound is used to study enzyme mechanisms and metabolic pathways involving ester and bromine-containing substrates.
Mechanism of Action
The mechanism of action of dimethyl (3-bromopropyl)propanedioate depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
Dimethyl propanedioate: Lacks the bromine atom and is less reactive in nucleophilic substitution reactions.
Diethyl (3-bromopropyl)propanedioate: Similar structure but with ethyl ester groups instead of methyl, affecting its reactivity and solubility.
Dimethyl (2-bromopropyl)propanedioate: The bromine atom is positioned differently, leading to variations in reactivity and the types of reactions it undergoes.
Uniqueness
Dimethyl (3-bromopropyl)propanedioate is unique due to the presence of the bromine atom on a three-carbon chain, which provides specific reactivity patterns and makes it a valuable intermediate in organic synthesis. Its ability to undergo a variety of chemical transformations makes it a versatile compound in research and industrial applications.
Properties
CAS No. |
29554-48-1 |
---|---|
Molecular Formula |
C8H13BrO4 |
Molecular Weight |
253.09 g/mol |
IUPAC Name |
dimethyl 2-(3-bromopropyl)propanedioate |
InChI |
InChI=1S/C8H13BrO4/c1-12-7(10)6(4-3-5-9)8(11)13-2/h6H,3-5H2,1-2H3 |
InChI Key |
ZCOYNMAUTASHKT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CCCBr)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.